molecular formula C20H20F3NO B2810548 1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide CAS No. 1022584-65-1

1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide

Cat. No.: B2810548
CAS No.: 1022584-65-1
M. Wt: 347.381
InChI Key: HBODDEQWXQXBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide (CAS 1022584-65-1) is a synthetic organic compound with a molecular formula of C20H20F3NO and a molecular weight of 347.38 g/mol [ ]. This carboxamide derivative is characterized by a cyclopentane core substituted with a phenyl group and a carboxamide linker connected to a benzyl group bearing a trifluoromethyl substituent [ ]. The presence of the trifluoromethyl group is a notable feature, as it often enhances the molecule's lipophilicity, metabolic stability, and its affinity for biological receptors, making it a valuable scaffold in medicinal chemistry and drug discovery [ ]. This compound belongs to a class of aryl-substituted carboxamide derivatives investigated for their potent biological activity as blockers of neuronal T-type calcium channels and voltage-gated sodium channels [ ]. These channels are critical targets in neuropharmacology, and their modulation holds therapeutic potential for a wide spectrum of neurological and psychiatric disorders. Research indicates potential applications in the treatment of conditions such as pain (including neuropathic pain, migraine, and fibromyalgia), epilepsy, sleep disorders, anxiety, and movement disorders [ ]. Its specific mechanism is associated with the inhibition of calcium influx through Cav3.1 (α1G) T-type calcium channels [ ]. The compound is supplied For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers can utilize this high-purity compound (>90%) as a key intermediate in advanced organic synthesis or as a reference standard in neuroscience and pharmacology studies aimed at developing novel therapeutics for channelopathies [ ][ ].

Properties

IUPAC Name

1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)17-11-5-4-8-15(17)14-24-18(25)19(12-6-7-13-19)16-9-2-1-3-10-16/h1-5,8-11H,6-7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBODDEQWXQXBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

    Substitution with 2-(Trifluoromethyl)phenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of cyclopentane carboxamides exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. For instance, studies have shown that similar compounds can modulate pain pathways and inflammatory responses .

Anticancer Research

Recent studies have explored the use of cyclopentane derivatives in cancer therapy. The unique structure of 1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide may contribute to its efficacy in targeting specific cancer cell lines. In vitro studies have demonstrated that compounds with similar frameworks can inhibit tumor growth by inducing apoptosis in cancer cells .

Material Science

In material science, the compound's properties can be leveraged to develop advanced materials with specific functionalities. The trifluoromethyl group enhances thermal stability and chemical resistance, making it suitable for applications in coatings and polymers. Research has indicated that incorporating such compounds into polymer matrices can improve mechanical properties and durability .

Case Study 1: Anti-inflammatory Activity

A study conducted on cyclopentane carboxamide derivatives highlighted their potential as anti-inflammatory agents. The research involved synthesizing various analogs and testing their activity against inflammatory markers in vitro. Results demonstrated significant inhibition of cytokine production, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, researchers synthesized several derivatives of the compound and evaluated their effects on different cancer cell lines. The study found that certain modifications to the cyclopentane structure enhanced cytotoxicity against breast cancer cells while maintaining low toxicity in normal cells. This suggests a promising avenue for developing targeted cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Substituent Position and Electronic Effects

  • 1-Phenyl-N-[4-(Trifluoromethoxy)Phenyl]Cyclopentane-1-Carboxamide (CAS: 1024081-90-0)

    • Substituent: Trifluoromethoxy (-OCF₃) at the para position of the benzylamide.
    • Key Difference: The -OCF₃ group is less electron-withdrawing than -CF₃ but introduces steric bulk. This may reduce membrane permeability compared to the ortho-CF₃ analog .
    • Molecular Weight: 363.38 g/mol (vs. 347.39 g/mol for the target compound).
  • 1-Phenyl-N-[[3-(Trifluoromethyl)Phenyl]Methyl]Cyclopentane-1-Carboxamide (CAS: 1023876-97-2) Substituent: -CF₃ at the meta position. However, the altered electronic profile may decrease metabolic resistance .

Functional Group Modifications

  • 1-Phenyl-N-(2H-Tetrazol-5-Yl)Cyclopentanecarboxamide (CAS: MFCD03839527)

    • Substituent: Tetrazole ring replaces the benzylamide.
    • Key Difference: Tetrazole acts as a bioisostere for carboxylic acids, enhancing solubility and hydrogen-bonding capacity. This modification is advantageous in drug design for improving pharmacokinetics but may reduce lipophilicity .
    • Molecular Weight: 293.34 g/mol (lower due to the absence of the trifluoromethylbenzyl group).
  • 1-Cyano-N-[(2-Fluorophenyl)Methyl]Cyclopropane-1-Carboxamide (CAS: 1511939-66-4) Core Structure: Cyclopropane ring instead of cyclopentane; cyano (-CN) substituent. Key Difference: The strained cyclopropane ring increases reactivity, while the -CN group introduces polarity. This compound is smaller (MW: 242.23 g/mol) and less lipophilic, favoring applications in fragment-based drug discovery .

Diastereomeric Complexity

  • N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide Synthesized as an inseparable diastereomeric mixture (dr 23:1). Key Difference: The cyclopropane core and methoxyphenoxy group introduce stereochemical complexity, complicating purification and biological evaluation. Yield (78%) is comparable to the target compound’s synthesis but with lower structural uniformity .

Data Table: Structural and Commercial Comparison

Compound Name (CAS) Core Structure Substituent(s) MW (g/mol) Purity (%) Price (100 mg) Key Feature(s)
Target Compound (1022584-65-1) Cyclopentane ortho-CF₃ benzylamide 347.39 >90 €512 High lipophilicity, metabolic stability
1024081-90-0 Cyclopentane para-OCF₃ benzylamide 363.38 N/A N/A Reduced membrane permeability
1023876-97-2 Cyclopentane meta-CF₃ benzylamide 347.37 N/A N/A Improved binding potential
MFCD03839527 Cyclopentane Tetrazole 293.34 N/A N/A Enhanced solubility
1511939-66-4 Cyclopropane 2-Fluorobenzylamide, -CN 242.23 N/A N/A Fragment-based drug design utility

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis requires multi-step functionalization of the cyclopentane core, as evidenced by its higher commercial price compared to simpler analogs like the tetrazole derivative .
  • Structure-Activity Relationships (SAR) :
    • Ortho-CF₃ substitution optimizes steric and electronic effects for target engagement in hydrophobic pockets, as seen in kinase inhibitors .
    • Meta-CF₃ and para-OCF₃ analogs may serve as backups if ortho substitution causes toxicity or off-target effects .
  • Pharmacokinetic Trade-offs : While the tetrazole analog improves solubility, its lower molecular weight may reduce binding affinity in certain targets .

Biological Activity

1-Phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide (CAS Number: 898793-38-9) is a synthetic compound notable for its unique trifluoromethyl substitution and cyclopentane structure. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C20_{20}H20_{20}F3_3NO
  • Molecular Weight : 347.4 g/mol

The structure comprises a cyclopentane ring attached to a phenyl group and a trifluoromethyl-substituted phenyl group, which contributes to its distinct chemical behavior and biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these activities are crucial in determining the effectiveness of such compounds.

CompoundMIC (μg/mL)Target Organism
1-Phenyl-N-[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamideTBDS. aureus
Cinnamic acid derivatives10MRSA

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have also been explored. It is believed that the trifluoromethyl group enhances the lipophilicity of the molecule, which may facilitate its interaction with biological membranes and modulate inflammatory pathways. In vitro studies suggest that derivatives with similar structures can inhibit the activity of transcription factors involved in inflammation, such as NF-κB .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. For example, compounds with similar trifluoromethyl substitutions have shown IC50_{50} values lower than traditional chemotherapeutics like Doxorubicin in specific cancer models .

Cell LineIC50_{50} (μM)Reference Drug IC50_{50} (μM)
HCT11612.452.1
HePG217.852.1
PACA222.452.1

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Molecular Targets : The compound may interact with specific enzymes or receptors involved in inflammation and cell proliferation.
  • Pathways : It is hypothesized to modulate signaling pathways related to inflammation and apoptosis, potentially through inhibition of key transcription factors like NF-κB .

Case Studies

Several case studies highlight the importance of structural modifications in enhancing biological activity:

  • Phenyl Imidazoles : Similar compounds have demonstrated inhibition of cytochrome P450 enzymes, suggesting that structural analogs can significantly alter biological outcomes .
  • Trifluoromethyl Group Impact : Research on drugs containing trifluoromethyl groups indicates enhanced potency in inhibiting serotonin uptake and other enzymatic activities compared to non-fluorinated analogs .

Q & A

Basic: What are the common synthetic methodologies for 1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide?

The synthesis typically involves multi-step processes focusing on cyclopentane ring formation, carboxamide coupling, and fluorinated group introduction. Key steps include:

  • Cyclopentane ring construction : Cyclopropanation or ring-closing metathesis, often using catalysts like Grubbs catalysts or transition-metal reagents .
  • Carboxamide coupling : Activation of the carboxylic acid (e.g., via EDCI/HOBt) followed by reaction with the amine derivative (e.g., 2-(trifluoromethyl)benzylamine) .
  • Purification : Column chromatography or recrystallization to isolate the product .
    Critical Note : Fluorinated phenyl groups require anhydrous conditions to prevent hydrolysis .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require low temperatures to avoid side reactions .
  • Catalyst tuning : Lewis acids (e.g., BF₃·OEt₂) improve cyclopropanation efficiency, while Pd-based catalysts aid in coupling reactions .
  • Temperature control : Slow addition of reagents at −78°C minimizes byproducts like unreacted amines or hydrolyzed trifluoromethyl groups .
    Data-driven approach : Design of Experiments (DoE) can statistically validate optimal molar ratios and reaction times .

Basic: What analytical techniques are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR resolves aromatic protons, cyclopentane conformation, and trifluoromethyl groups. For example, ¹⁹F NMR detects trifluoromethyl signals at δ −60 to −65 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₀H₁₉F₃N₂O₂ requires m/z 376.139) .
  • X-ray crystallography : Resolves stereochemistry and spatial arrangement of substituents .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., mPGES-1, a target in inflammation) by analyzing hydrophobic pockets and hydrogen bonds with the carboxamide and trifluoromethyl groups .
  • MD simulations : Assess stability of ligand-target complexes over time; for example, cyclopentane rigidity may reduce conformational entropy, enhancing binding .
    Validation : Compare computational predictions with experimental IC₅₀ values (e.g., analogs with similar structures show IC₅₀ ~8 nM for mPGES-1) .

Basic: What preliminary assays evaluate the compound’s biological activity?

  • In vitro screening : Enzyme inhibition assays (e.g., COX-2, mPGES-1) using fluorogenic substrates .
  • Cell viability assays : Test cytotoxicity in cancer lines (e.g., A549 cells) via MTT or ATP-luminescence .
  • Solubility/pharmacokinetics : LogP measurements predict membrane permeability; trifluoromethyl groups may enhance lipophilicity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., discrepancies may arise from assay conditions like pH or co-solvents) .
  • Counter-screening : Test against off-target enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
  • Structural analogs : Synthesize derivatives to isolate pharmacophoric groups responsible for activity .

Advanced: What strategies improve the compound’s metabolic stability?

  • Isotopic labeling : Replace labile hydrogens with deuterium in the cyclopentane ring to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .
    Validation : LC-MS/MS tracks metabolite formation in hepatocyte incubations .

Basic: How is the compound’s purity assessed during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities; ≥95% purity is typical for pharmacological studies .
  • Elemental analysis : Confirms C, H, N, F content within ±0.4% of theoretical values .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic cyclopropanation steps .
  • Purification bottlenecks : Replace column chromatography with crystallization using solvent mixtures (e.g., EtOAc/hexane) .
    Case study : A 10-gram scale synthesis achieved 72% yield via optimized Pd-catalyzed coupling .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the phenyl ring with thiophene (improves solubility) or add electron-withdrawing groups (enhances enzyme affinity) .
  • Trifluoromethyl positioning : Ortho substitution on the benzyl group vs. para alters steric hindrance and target engagement .
    Data table :
DerivativeModificationIC₅₀ (nM)Selectivity
ParentNone16.24Moderate
17dThiophene8.0High
X-CF₃ para24.5Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.